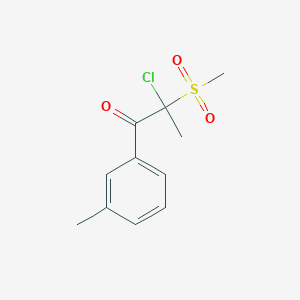

2-Chloro-2-(methylsulfonyl)-1-(m-tolyl)propan-1-one

Description

Properties

Molecular Formula |

C11H13ClO3S |

|---|---|

Molecular Weight |

260.74 g/mol |

IUPAC Name |

2-chloro-1-(3-methylphenyl)-2-methylsulfonylpropan-1-one |

InChI |

InChI=1S/C11H13ClO3S/c1-8-5-4-6-9(7-8)10(13)11(2,12)16(3,14)15/h4-7H,1-3H3 |

InChI Key |

BPCQVMGKGMRARX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C(C)(S(=O)(=O)C)Cl |

Origin of Product |

United States |

Preparation Methods

Formation of the Propanone Backbone with m-Tolyl Group

The initial step typically involves the synthesis of 1-(m-tolyl)propan-1-one or related ketones as precursors. This can be achieved by Friedel-Crafts acylation of m-toluene derivatives or by other carbonylation methods. The ketone functionality provides the reactive site for subsequent functional group transformations.

Introduction of the Methylsulfonyl Group

The methylsulfonyl group is introduced via oxidation of a methylthio precursor or by direct sulfonylation reactions. For example, oxidation of methylthio-substituted ketones using oxidizing agents such as hydrogen peroxide or peracids can yield the methylsulfonyl derivative. This step is critical for imparting the sulfonyl functionality, which influences the compound's reactivity and biological properties.

Alpha-Chlorination of the Ketone

The alpha position of the ketone is chlorinated to introduce the chloro substituent. This is commonly performed using chlorinating agents such as thionyl chloride, phosphorus pentachloride, or N-chlorosuccinimide under controlled conditions to avoid over-chlorination or side reactions.

Representative Synthetic Route from Patent Literature

A relevant industrially viable process described in patent US20200399236A1 involves the preparation of chlorinated sulfonylated intermediates through Grignard reactions and subsequent functional group transformations. Although this patent focuses on related compounds, the methodology provides insights applicable to the target compound:

- Preparation of a Grignard reagent from 2-chlorobenzyl chloride and magnesium in a solvent system of toluene and methyl tetrahydrofuran.

- Reaction of this Grignard reagent with chlorinated ketone precursors to form chlorohydrin intermediates.

- Subsequent reaction with bases and sulfonylating agents to introduce the methylsulfonyl group.

- Purification steps involving solvent extraction, acid-base washes, and crystallization to isolate the final product with high purity and yield.

This process emphasizes solvent choice (toluene and methyl tetrahydrofuran) to optimize yield and minimize side products, making it suitable for scale-up and industrial manufacturing.

Comparative Analysis of Solvent Systems and Reaction Conditions

Research Findings and Optimization Notes

- The use of mixed solvent systems (toluene and methyl tetrahydrofuran) in Grignard reactions significantly improves the yield and purity of chlorinated intermediates by reducing dimerization and side product formation.

- Avoidance of highly flammable solvents like diethyl ether enhances safety and process scalability.

- The methylsulfonyl group introduction via oxidation requires controlled conditions to prevent over-oxidation or degradation of the aromatic ketone.

- Acid-base extraction and crystallization steps are critical for isolating the compound with >95% purity.

- Industrial processes emphasize solvent recovery and recycling to improve economic and environmental sustainability.

Summary Table of Key Preparation Steps

| Preparation Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Friedel-Crafts acylation | m-Toluene derivative, acyl chloride, AlCl3 | Formation of 1-(m-tolyl)propan-1-one |

| Sulfur oxidation | Methylthio precursor, H2O2 or peracid | Conversion to methylsulfonyl group |

| Alpha-chlorination | Thionyl chloride or N-chlorosuccinimide | Introduction of chloro substituent at alpha C |

| Grignard reaction (patent method) | 2-chlorobenzyl chloride, Mg, toluene/MeTHF | Formation of chlorinated intermediates |

| Purification | Acid-base washes, crystallization | Isolation of pure 2-chloro-2-(methylsulfonyl)-1-(m-tolyl)propan-1-one |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-(methylsulfonyl)-1-(m-tolyl)propan-1-one can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols.

Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.

Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in substitution reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while reduction of the sulfonyl group can produce a sulfide.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 2-chloro-2-(methylsulfonyl)-1-(m-tolyl)propan-1-one exhibit significant antimicrobial properties. Compounds synthesized from this precursor have been tested against various bacterial strains, showing promising results in inhibiting growth and viability. This makes it a candidate for further development in antibacterial agents.

Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. It is utilized in the production of drugs that target specific biological pathways, particularly those related to inflammation and pain management. The modification of its structure allows for the development of novel therapeutic agents with enhanced efficacy.

Synthetic Methodologies

Reagent in Organic Synthesis

this compound is employed as a reagent in various organic reactions. Its chloromethyl and methylsulfonyl groups facilitate nucleophilic substitutions and other transformations, making it a versatile building block in synthetic organic chemistry.

Catalytic Applications

The compound has been explored as a catalyst or co-catalyst in several reactions, including hydroacylation and cross-coupling reactions. These catalytic processes are essential for forming carbon-carbon bonds and synthesizing complex organic molecules efficiently.

Industrial Uses

Chemical Manufacturing

In the chemical industry, this compound is utilized as an intermediate for producing specialty chemicals. Its unique chemical properties allow it to be integrated into formulations for various applications, including agrochemicals and fine chemicals.

Material Science

The compound's characteristics make it suitable for use in developing new materials with specific properties. Research into its application in polymers and coatings is ongoing, focusing on enhancing material performance through chemical modification.

Case Study 1: Antimicrobial Derivatives

A study published in a peer-reviewed journal explored the synthesis of various derivatives from this compound. These derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications increased antibacterial activity significantly compared to the parent compound.

Case Study 2: Synthesis of Pharmaceutical Agents

In another research project, this compound was used as an intermediate to synthesize a new class of anti-inflammatory drugs. The synthetic route involved several steps where the compound acted as a key reagent, leading to high yields of the final product with favorable pharmacological profiles.

Mechanism of Action

The mechanism of action of 2-Chloro-2-(methylsulfonyl)-1-(m-tolyl)propan-1-one involves its reactivity with nucleophiles and electrophiles. The chloro group can act as a leaving group in substitution reactions, while the sulfonyl group can participate in various redox reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Electronic Features

The table below highlights key structural differences and similarities between the target compound and analogs from the evidence:

Key Observations:

Electrophilicity: The methylsulfonyl group in the target compound significantly increases electrophilicity at the ketone compared to amino (4-FMC) or hydrazine derivatives (). This could enhance reactivity in nucleophilic addition reactions.

Aryl Substituent Effects :

- The m-tolyl group (meta-methylphenyl) provides weak electron-donating effects, contrasting with electron-withdrawing chloro () or fluoro () substituents in analogs.

- Methoxy groups () enhance resonance stabilization but reduce lipophilicity compared to alkyl substituents.

Solubility and Bioavailability :

- 4-FMC’s hydrochloride salt exhibits high water solubility , whereas the target compound’s methylsulfonyl group may confer moderate polarity but lower solubility than ionic salts.

- Lipophilicity from m-tolyl could improve membrane permeability relative to halogenated aryl analogs.

Crystallographic and Physicochemical Properties

- Crystal Packing : SHELX programs (e.g., SHELXL) are applicable for refining the target compound’s structure, as demonstrated for related propan-1-one derivatives in .

- Thermal Stability : The methylsulfonyl group’s strong electron-withdrawing nature may stabilize the crystal lattice compared to hydrazine derivatives, which exhibit tautomerism ().

Biological Activity

2-Chloro-2-(methylsulfonyl)-1-(m-tolyl)propan-1-one, with the CAS number 1707373-86-1, is an organic compound that has garnered attention for its potential biological activities. This compound features a chlorinated propanone structure with a methylsulfonyl group and an m-tolyl moiety, which may contribute to its reactivity and biological interactions.

The molecular formula of this compound is , and it has a molecular weight of approximately 260.74 g/mol. The presence of the chlorinated carbon and sulfonyl group suggests potential for diverse chemical reactivity, particularly in nucleophilic substitution reactions due to the electrophilic nature of the carbonyl group.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential applications, particularly in medicinal chemistry. Its structural characteristics may allow for interactions with various biological targets, including enzymes and receptors involved in disease processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, similar compounds have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism of action often involves the inhibition of key cellular pathways that promote tumor growth.

| Compound | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 4.363 | |

| Compound B | HCT116 | 18.76 | |

| This compound | TBD | TBD | TBD |

The proposed mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as kinases, which are crucial in cell signaling pathways.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in malignant cells.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of propanones similar to this compound. These derivatives were tested for their cytotoxicity against different cancer cell lines, revealing promising results that warrant further investigation.

Study Findings

In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity with IC50 values lower than established chemotherapeutic agents like doxorubicin, indicating a potential for development as novel anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.